molecular formula C10H20N4O2S2 B3911212 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione CAS No. 74804-39-0

1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione

Cat. No.: B3911212
CAS No.: 74804-39-0
M. Wt: 292.4 g/mol
InChI Key: DMTUQKWSBLLXTR-UHFFFAOYSA-N
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Description

1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is a heterocyclic compound with the molecular formula C₁₀H₂₀N₄O₂S₂ and a molecular weight of 292.421 g/mol This compound is known for its unique structure, which includes two oxygen atoms, four nitrogen atoms, and two sulfur atoms arranged in a 16-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione typically involves the reaction of carbon disulfide with diamines in the presence of a base . One common method involves the use of 2,2’-oxydiethanamine and carbon disulfide under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . Additionally, its sulfur atoms can interact with thiol groups in proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,9,11-tetraaza-6,14-dioxacyclohexadecane-2,10-dithione
  • 6,14-dioxa-1,3,9,11-tetraazacyclohexadecane-2,10-dithione

Uniqueness

1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is unique due to its specific arrangement of oxygen, nitrogen, and sulfur atoms in a 16-membered ring. This structure imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential biological activity .

Properties

IUPAC Name

1,9-dioxa-4,6,12,14-tetrazacyclohexadecane-5,13-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2S2/c17-9-11-1-5-15-6-2-13-10(18)14-4-8-16-7-3-12-9/h1-8H2,(H2,11,12,17)(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTUQKWSBLLXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC(=S)NCCOCCNC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389503
Record name 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74804-39-0
Record name 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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